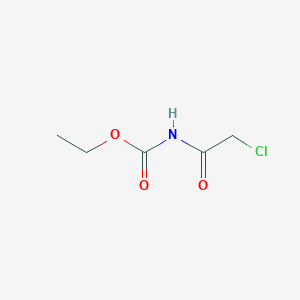

Ethyl (chloroacetyl)carbamate

Beschreibung

Contextualization of Carbamate (B1207046) Chemistry in Modern Research

Carbamates, also known as urethanes, are a class of organic compounds derived from carbamic acid. scielo.br The carbamate functional group is a key structural motif in a wide array of chemically and biologically important molecules. nih.govnih.gov In contemporary chemical sciences, carbamate chemistry is a significant area of research due to the stability and versatility of the carbamate linkage. nih.govacs.org This stability, coupled with an ability to permeate cellular membranes, has made carbamates valuable in medicinal chemistry, where they are often used as isosteres for peptide bonds. nih.govnih.gov The exploration of carbamates extends to their use as protecting groups in organic synthesis, as intermediates in the production of polymers like polyurethanes, and in the development of agricultural chemicals. scielo.brnih.gov

Significance of the Chloroacetyl Moiety in Carbamate Derivatives

The chloroacetyl group is a reactive chemical entity characterized by a chlorine atom attached to an acetyl group. When this moiety is incorporated into a carbamate derivative, such as in Ethyl (chloroacetyl)carbamate, it imparts specific reactive properties to the molecule. The presence of the electron-withdrawing chlorine atom makes the adjacent carbonyl carbon more electrophilic and the alpha-carbon susceptible to nucleophilic substitution reactions.

This reactivity is a key feature in the chemical behavior of chloroacetyl-containing compounds. For instance, the replacement of an unsaturated ester chain with an O-(chloroacetyl) carbamoyl (B1232498) moiety in the natural product fumagillin (B1674178) resulted in a fifty-fold increase in its antitumor potency. nih.gov This highlights the significant impact that the chloroacetyl group can have on the biological activity of a molecule.

Overview of Research Trajectories for this compound and Structurally Related Analogs

Research involving this compound and its structural analogs primarily focuses on their synthesis and utilization as intermediates in the preparation of more complex molecules. The reactivity of the chloroacetyl group allows for a variety of chemical transformations, making these compounds valuable building blocks in organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H8ClNO3 |

| Molecular Weight | 165.57 g/mol |

| IUPAC Name | ethyl N-(2-chloroacetyl)carbamate |

| CAS Number | 6092-47-3 |

| SMILES | CCOC(=O)NC(=O)CCl |

| InChI Key | WMKXMEBGSGFRMT-UHFFFAOYSA-N |

Table compiled from data available on PubChem. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKXMEBGSGFRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283674 | |

| Record name | Ethyl (chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6092-47-3 | |

| Record name | 6092-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6092-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of Ethyl Chloroacetyl Carbamate

Nucleophilic Substitution Reactions at the Chloroacetyl Group

The chloroacetyl group in ethyl (chloroacetyl)carbamate is highly susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-chlorine bond and makes the α-carbon an electrophilic center. The chlorine atom serves as a good leaving group, facilitating substitution reactions.

While specific studies detailing the reaction of this compound with oxygen nucleophiles are not extensively documented in the provided results, the reactivity of the closely related ethyl chloroacetate (B1199739) provides a strong indication of the expected reactions. Ethyl chloroacetate readily undergoes O-alkylation with various oxygen nucleophiles. For instance, its reaction with phenoxides in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) or DMF is a standard method for synthesizing aryloxyacetates. Similarly, reactions with alkoxides would yield the corresponding alkoxyacetates. Inorganic bases are often preferred for these O-alkylation reactions. researchgate.net

Given the structural similarity, this compound is expected to react with hydroxide (B78521) ions, leading to the formation of ethyl (hydroxyacetyl)carbamate. This hydrolysis reaction would be more specifically categorized under hydrolytic stability but involves an oxygen nucleophile (hydroxide) attacking the electrophilic carbon of the chloroacetyl group.

The reaction of this compound and its analogues with nitrogen nucleophiles is a well-explored area, leading to a variety of important organic compounds.

Aminolysis: Primary and secondary amines readily react with compounds containing a chloroacetyl group, such as ethyl chloroacetate, to form the corresponding N-substituted glycine (B1666218) esters. researchgate.net This reaction, known as aminolysis, proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon, displacing the chloride ion. chemguide.co.uk In the case of this compound, reaction with a primary amine (R-NH2) would yield ethyl (R-aminoacetyl)carbamate. To prevent the formation of by-products from the reaction of the liberated HCl with the starting amine, a base such as potassium carbonate or an excess of the reacting amine is often employed. researchgate.netresearchgate.net

Cyclization Reactions: this compound is a valuable precursor for the synthesis of heterocyclic compounds through cyclization reactions. For instance, its reaction with monosubstituted thioureas can lead to the formation of thiazolidine (B150603) derivatives. rsc.org The reaction of N,N-dialkyl-N'-arylthioureas with ethyl α-chloroacetoacetate, a related compound, yields a complex mixture including 2-arylimino-3-aryl-Δ4-thiazolines. rsc.org A similar pathway can be envisioned for this compound.

Furthermore, the reaction of ethyl chloroacetate with thiourea (B124793) is a known method for preparing pseudothiohydantoin, which involves an initial nucleophilic attack by the sulfur of thiourea, followed by intramolecular cyclization. orgsyn.org

A series of basic carbamates of 4-hydroxyanisole have been prepared and studied as prodrugs. These compounds undergo a predictable intramolecular cyclization-elimination reaction at physiological pH to release the active drug, a process that is dependent on their structure. nih.gov This highlights the potential for intramolecular reactions involving the carbamate (B1207046) nitrogen or other nucleophilic centers within the molecule after initial modification.

The table below summarizes various reaction conditions for N-alkylation using ethyl chloroacetate, which are applicable to this compound.

| Base | Solvent | Catalyst | Temperature | Reference |

| DIPEA | THF | - | - | researchgate.net |

| K2CO3 | Acetone | KI | Reflux | researchgate.netresearchgate.net |

| NaH | DMF | - | 0°C to RT | researchgate.net |

| Na2CO3 | CH3CN | - | - | researchgate.net |

| Cs2CO3 | DMF | Bu4NBr | - | researchgate.net |

The chloroacetyl group is also reactive towards sulfur nucleophiles. The reaction of this compound with thiols (R-SH) in the presence of a base would produce the corresponding thioether derivatives, ethyl (R-thioacetyl)carbamate.

A notable reaction is the condensation with thiourea. The reaction of ethyl chloroacetate with thiourea in refluxing ethanol (B145695) yields pseudothiohydantoin hydrochloride. orgsyn.org This reaction proceeds through the initial formation of an S-alkylated intermediate, which then undergoes cyclization. A similar reaction pathway is expected for this compound.

In a study involving N,N,-dialkyl-N′-arylthioureas and ethyl α-chloroacetoacetate, various sulfur-containing heterocyclic products were formed, including 2-arylimino-1,3-oxathioles and 2-arylimino-3-aryl-Δ4-thiazolines. rsc.org The reaction of ethyl bromocyanoacetate with a thiourea derivative yielded an ethyl cyano{[dimethylamino(phenylimino)methyl]thio}acetate, demonstrating the nucleophilic character of the sulfur atom in thiourea towards the halogenated carbon.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of carbamates is a critical aspect of their chemistry, influencing their persistence and degradation in various environments. The stability is highly dependent on the pH and the structure of the carbamate. nih.govresearchgate.net

Generally, carbamates exhibit greater stability in acidic conditions compared to neutral or basic conditions. nih.govnih.gov For a series of cyclohexylcarbamic acid aryl esters, most compounds were stable for 24 hours under acidic conditions (pH 1.0) at 37°C. nih.gov In contrast, significant degradation was observed at physiological pH (7.4). nih.gov The base-catalyzed hydrolysis of carbamates is a well-established phenomenon. researchgate.netresearchgate.net The mechanism of base-catalyzed hydrolysis can vary depending on the substitution pattern of the carbamate. For primary carbamates, an E1cb (Elimination Unimolecular conjugate Base) mechanism is often proposed, proceeding through an isocyanate intermediate. researchgate.netnih.gov For secondary carbamates, a BAC2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism may be operative. researchgate.netresearchgate.net

In the context of this compound, hydrolysis can occur at two primary sites: the chloroacetyl group and the carbamate ester. Hydrolysis of the chloroacetyl group, as mentioned earlier, would yield ethyl (hydroxyacetyl)carbamate. Hydrolysis of the carbamate ester linkage would lead to the formation of chloroacetylcarbamic acid, which is likely unstable and would further decompose. The presence of the electron-withdrawing chloroacetyl group is expected to influence the rate of hydrolysis of the carbamate ester.

Studies on ethyl carbamate itself have shown that it can be hydrolyzed by urethanase to ethanol and carbamic acid, which then decomposes to ammonia (B1221849) and carbon dioxide. researchgate.net While this is an enzymatic process, it highlights the fundamental cleavage points of the carbamate structure.

Reactions Involving the Carbamate Moiety

The carbamate group itself can participate in various reactions. The nitrogen atom of the carbamate is nucleophilic, although its reactivity is attenuated by the adjacent carbonyl group. The carbamate can also act as a leaving group in certain reactions.

The introduction of a carbamate moiety into a drug structure is a common strategy to improve its properties. nih.gov Carbamates can be designed as prodrugs that undergo cyclization to release the active compound. nih.gov For example, basic carbamates of 4-hydroxyanisole were designed to release the parent phenol (B47542) through a predictable intramolecular cyclization-elimination reaction. nih.gov

In the synthesis of six-membered cyclic carbamates (oxazinanones), a primary amine reacts with a dicarbonate (B1257347) derivative of a 1,3-diol. This reaction proceeds through an intermolecular reaction to form a linear carbamate intermediate, which then undergoes intramolecular cyclization. iupac.org This demonstrates the ability of the carbamate nitrogen to act as an internal nucleophile.

Electrophilic and Radical Reactions

Information regarding the electrophilic and radical reactions of this compound is less prevalent in the provided search results. However, general principles of organic chemistry can be applied to predict potential reactivity.

The double bond of the carbonyl groups in this compound could potentially undergo radical addition reactions, although these are generally less common than nucleophilic additions. The C-Cl bond can also be cleaved under radical conditions, for example, using a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor like tributyltin hydride. This would result in the formation of ethyl (acetyl)carbamate.

Electrophilic attack on this compound would likely target the oxygen atoms of the carbonyl groups or the nitrogen atom of the carbamate. However, the electron-withdrawing nature of the chloroacetyl and ethoxycarbonyl groups would decrease the nucleophilicity of these atoms, making electrophilic attack less favorable compared to nucleophilic substitution at the chloroacetyl group.

Kinetic and Thermodynamic Aspects of Reactivity

Computational studies are a powerful tool for elucidating reaction mechanisms and energetics where experimental data is scarce. mdpi.comrsc.orgresearchgate.net Such studies on similar molecules can predict transition state geometries, activation energies, and reaction enthalpies, offering a detailed picture of the reaction landscape. For example, computational investigations into the gas-phase elimination of other ethyl carbamate derivatives have successfully determined Arrhenius parameters and elucidated multi-step reaction mechanisms. researchgate.net

Illustrative Kinetic Data for Nucleophilic Substitution

The primary mode of reaction for this compound is expected to be nucleophilic substitution at the α-carbon of the chloroacetyl group. The rate of this reaction would be influenced by the nature of the nucleophile, the solvent, and the temperature. A hypothetical kinetic study of the reaction with a generic nucleophile (Nu⁻) could yield data similar to that presented in the interactive table below.

Table 1: Hypothetical Second-Order Rate Constants for the Reaction of this compound with a Nucleophile at Various Temperatures. This data is illustrative and based on typical values for similar SN2 reactions.

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

| 298 | 0.015 |

| 308 | 0.032 |

| 318 | 0.065 |

| 328 | 0.128 |

From such data, the activation energy (Ea) can be determined using the Arrhenius equation. For a typical SN2 reaction of this nature, the activation energy would likely fall in the range of 50-80 kJ/mol.

Illustrative Thermodynamic Data for Hydrolysis

The hydrolysis of the carbamate and ester functionalities within this compound is another important reactive pathway. This process can be either acid or base-catalyzed. Thermodynamic parameters such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of reaction would determine the position of the equilibrium.

Table 2: Illustrative Thermodynamic Parameters for the Hydrolysis of a Carbamate Ester. This data is illustrative and based on general values for ester hydrolysis.

| Thermodynamic Parameter | Value |

| Standard Enthalpy of Reaction (ΔH°) | -20 kJ/mol |

| Standard Entropy of Reaction (ΔS°) | -15 J/(mol·K) |

| Standard Gibbs Free Energy of Reaction (ΔG°) at 298 K | -15.5 kJ/mol |

A negative Gibbs free energy suggests that the hydrolysis would be a spontaneous process under standard conditions. The enthalpy change for such a reaction is typically exothermic.

Applications in Advanced Organic Synthesis and Material Sciences

Role as a Synthetic Intermediate for Complex Molecules

Ethyl (chloroacetyl)carbamate serves as a crucial intermediate in the synthesis of elaborate molecular architectures. The presence of two distinct reactive sites—the electrophilic α-chloro carbon and the nucleophilic potential of the carbamate (B1207046) nitrogen—allows for sequential and controlled bond-forming reactions. This dual reactivity is instrumental in constructing complex target molecules that would be challenging to assemble otherwise.

A notable example of its application is in the creation of potent anti-angiogenesis agents. The O-(chloroacetyl)carbamoyl moiety, derived from a similar conceptual framework, has been used to modify natural products to enhance their therapeutic properties. For instance, replacing a side chain in fumagillin (B1674178), a natural antibiotic, with an O-(chloroacetyl)carbamoyl group led to the creation of O-(Chloroacetylcarbamoyl)fumagillol (also known as TNP-470). Research has shown that this synthetic analogue is a significantly more potent inhibitor of angiogenesis and can suppress the growth of a wide variety of tumors with fewer side effects compared to the parent compound. nih.govderpharmachemica.com Specifically, this modification resulted in a compound that was 50 times more potent as an antitumor agent. prepchem.com

Another key application is in the synthesis of pharmaceuticals like Carbachol. researchgate.net Chloroethyl carbamate, a closely related intermediate, is a key component in a modern, safer synthesis route that avoids the use of highly toxic reagents like phosgene (B1210022). researchgate.net This process highlights the utility of such carbamates in building blocks for established medicinal agents.

The research findings below illustrate the progression from the parent compound to the more complex, biologically active analogue.

Table 1: Comparison of Fumagillin and its Synthetic Analogue

| Compound Name | Structure | Key Application/Finding | Citation |

|---|---|---|---|

| Fumagillin | Natural Product | Antibiotic, inhibits endothelial cell proliferation but with side effects causing weight loss. | nih.gov |

| O-(Chloroacetylcarbamoyl)fumagillol (TNP-470) | Synthetic Analogue | Potent angiogenesis inhibitor, suppresses tumor growth with fewer side effects. | nih.govderpharmachemica.com |

Utilization as a Building Block in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal and agricultural chemistry. The structure of this compound makes it a promising, though less commonly cited, precursor for the synthesis of various heterocyclic systems. The molecule contains an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic center (the carbamate nitrogen), which can participate in intramolecular or intermolecular cyclization reactions.

In principle, the chloroacetyl group can react with an external nucleophile, while the carbamate nitrogen acts as an internal nucleophile to close a ring. For example, reaction with a dinucleophile could lead to the formation of various five or six-membered heterocycles. While specific, simple examples of this compound cyclizing to form common heterocycles are not prevalent in readily available literature, the synthesis of complex heterocyclic structures often involves carbamate intermediates. For instance, ethyl carbamate derivatives have been utilized in the synthesis of pyrimidine-based structures, which are a cornerstone of many biologically active molecules.

The versatility of the related reagent, chloroacetyl chloride, in forming a wide array of heterocycles—such as thiazolidinones, benzothiazines, and pyrroles—demonstrates the synthetic potential of the chloroacetyl functional group in ring-forming reactions. researchgate.net This suggests that this compound, by extension, possesses the necessary functionalities to act as a valuable synthon for novel heterocyclic frameworks.

Application in the Construction of Medicinal Scaffolds

The carbamate group is a key structural motif in a multitude of approved drugs and is frequently used to improve the biological and pharmacokinetic properties of molecules. prepchem.comprepchem.com this compound provides a direct route to incorporate the valuable O-(chloroacetyl)carbamoyl moiety into potential drug candidates.

The most prominent example remains the development of fumagillin analogues. nih.govderpharmachemica.com The modification of fumagillol (B1674179) at its C6 position with various carbamates, including the chloroacetyl derivative, was a key strategy in developing potent inhibitors of methionine aminopeptidase-2 (MetAP2), a target for anti-angiogenic therapy. google.com The resulting compound, O-(Chloroacetylcarbamoyl)fumagillol, demonstrated superior potency and a better safety profile, making it a viable candidate for clinical studies in cancer therapy. nih.govgrowingscience.com This work underscores the power of using this reagent to build upon existing natural product scaffolds to create new and improved therapeutic agents.

The carbamate linkage is often used as a stable and effective way to connect a drug molecule to a carrier or to act as a prodrug, which can release the active drug at a specific site in the body. prepchem.com The reactivity of the chloroacetyl group on this compound allows it to be anchored to a substrate, presenting the ethyl carbamate portion for further synthetic elaboration into a complex medicinal scaffold. Studies have shown that incorporating a carbamate group can significantly increase the biological activity of pharmacophores. prepchem.com

Table 2: Research Findings on Carbamate-Based Medicinal Scaffolds

| Scaffold/Compound | Therapeutic Target/Application | Key Research Finding | Citation(s) |

|---|---|---|---|

| O-(Chloroacetylcarbamoyl)fumagillol | Angiogenesis (MetAP-2 Inhibition) | Synthetic analogue of fumagillin with potent anti-angiogenic and tumor-suppressing activity. | nih.govderpharmachemica.com |

| Carbamate Prodrugs | General Drug Delivery | The carbamate group can mask reactive functional groups (like phenols) to protect against first-pass metabolism and improve stability. | prepchem.comprepchem.com |

| Betulinic Acid Derivatives | Anticancer | Imidazole and triazole carbamate derivatives of betulinic acid were found to be 12 times more potent and less cytotoxic than the parent compound. | prepchem.com |

Biological and Pharmacological Research on Ethyl Chloroacetyl Carbamate and Structural Analogs

Anticancer and Antitumor Activities

The carbamate (B1207046) structure is a key feature in the design of various anticancer agents. It can be part of the core pharmacophore or be used to create prodrugs with improved pharmacokinetic properties. nih.govportico.org Studies have demonstrated that incorporating a carbamate group can significantly enhance the biological activity of different natural or synthetic compounds. nih.gov

Carbamates are frequently employed in prodrug design to enhance the stability and delivery of active pharmaceutical ingredients. nih.gov The carbamate ester linkage is generally more stable against hydrolysis compared to other common linkages like carboxyl or phosphate (B84403) esters, which is a desirable property for prodrugs aiming to release their active component under specific physiological conditions. nih.gov

The anticancer mechanism of related compounds like ethyl carbamate involves metabolic activation. Research has shown that ethyl carbamate undergoes a two-step oxidation process, mediated primarily by the enzyme CYP2E1, to form a reactive epoxide. caymanchem.com This epoxide can then interact with DNA, forming adducts that can lead to mutations and initiate tumor formation. caymanchem.com This metabolic activation is a key prerequisite for its biological effect. caymanchem.com

In more complex prodrug strategies, carbamates are designed for selective activation by enzymes that are overexpressed in tumor cells, such as carboxylesterases. nih.gov While simple alkyl carbamates can sometimes be inactive, more sophisticated designs incorporating spacers, like p-aminobenzyl alcohol, can achieve potent and selective cancer cell inhibition. nih.gov The carbamate moiety in these designs serves to mask the active drug until it reaches the target site, thereby improving its therapeutic index. nih.gov

A prominent example of the potency-enhancing effect of the carbamate moiety is found in the development of derivatives of fumagillin (B1674178), a natural anti-angiogenic compound. nih.gov Replacing the unsaturated ester side chain of fumagillin with an O-(chloroacetyl)carbamoyl group resulted in the creation of O-(chloroacetyl-carbamoyl) fumagillol (B1674179), also known as TNP-470 or AGM-1470. nih.govcaymanchem.com This single modification produced a compound with approximately 50 times more potent antitumor activity than the parent molecule. nih.gov

TNP-470 is a potent inhibitor of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.gov Its mechanism of action involves the irreversible inactivation of the enzyme methionine aminopeptidase-2 (MetAP2), which leads to the arrest of endothelial cell proliferation. caymanchem.comcancer.gov

The efficacy of TNP-470 has been demonstrated in various preclinical models. Studies have shown that it significantly inhibits tumor growth and metastasis in models of murine renal cell carcinoma and human breast cancer. nih.govnih.gov In a human breast cancer model, treatment with TNP-470 reduced tumor volumes and significantly decreased the number of microvessels within the tumor, confirming its anti-angiogenic effect. nih.gov The extensive and rapid metabolism of TNP-470 in human tissues has been documented, highlighting the importance of understanding its metabolic profile for clinical application. nih.gov

Antimicrobial and Antifungal Investigations

Organic carbamates have emerged as a promising class of compounds in the search for new antimicrobial agents, driven by the need to combat microbes that have become resistant to existing drugs. epa.govresearchgate.net The carbamate residue can be a core component of the active molecule or a functional group added to improve the pharmacological properties of a known antibiotic. portico.orgresearchgate.net

While the carbamate class shows general promise for antibacterial applications, specific efficacy data for ethyl (chloroacetyl)carbamate against pathogens like Escherichia coli and Vibrio cholerae is not extensively detailed in available research. However, studies on structurally related compounds provide insight into their potential. A patent for chlorale ketone carbamates claims general fungicidal and bactericidal activity.

Research into other carbamate derivatives has shown notable antibacterial action. For instance, a series of synthesized oxime carbamates derived from 2-thio-3-aryl derivatives of quinazolinone were tested for antimicrobial activity. ias.ac.in Several of these compounds exhibited good to moderate activity when screened against bacteria including E. coli. ias.ac.in This suggests that the carbamate moiety, when incorporated into suitable molecular scaffolds, can be effective against Gram-negative bacteria.

The fungicidal properties of carbamates are more extensively documented. A study of O-Ethyl-N-phenyl carbamates and their substituted analogs demonstrated effective in-vitro fungicidal activity against several plant pathogenic fungi, including Rhizopus stolonifer, Aspergillus flavus, Fusarium oxysporum, and Aspergillus niger. portico.org

The structure-activity relationship was explored in this study, revealing that the nature of the substituent on the phenyl ring significantly influenced the fungicidal potency. portico.org The attachment of an electron-releasing group (like methyl) to the phenyl ring was found to increase the nucleophilic character of the carbamate's carbonyl oxygen, which correlated with increased fungicidal activity. portico.org Conversely, compounds with electron-withdrawing groups (like nitro and chloro) showed lower activity. portico.org O-Ethyl-N-(4-methylphenyl) carbamate was identified as the most active compound in the series. portico.org

Fungicidal Activity of O-Ethyl-N-phenyl Carbamate Analogs

This table presents the in-vitro fungicidal activity of various carbamate compounds against four fungal species, as reported by Adelowo-Imeokparia et al. Activity is quantified by the Minimal Inhibitory Concentration (MIC) and the concentration that causes 50% inhibition (IC50).

| Compound Name | Fungal Species | MIC (ppm) | IC50 (ppm) |

| O-Ethyl-N-phenyl carbamate | Rhizopus stolonifer | 1000 | 500 |

| Aspergillus flavus | 1000 | 500 | |

| Fusarium oxysporum | 1000 | 500 | |

| Aspergillus niger | 1000 | 500 | |

| O-Ethyl-N-(4-methylphenyl) carbamate | Rhizopus stolonifer | 50 | 20 |

| Aspergillus flavus | 50 | 20 | |

| Fusarium oxysporum | 50 | 20 | |

| Aspergillus niger | 50 | 20 | |

| O-Ethyl-N-(4-chlorophenyl) carbamate | Rhizopus stolonifer | 500 | 200 |

| Aspergillus flavus | 500 | 200 | |

| Fusarium oxysporum | 500 | 200 | |

| Aspergillus niger | 500 | 200 | |

| O-Ethyl-N-(2-nitrophenyl) carbamate | Rhizopus stolonifer | 2000 | 1000 |

| Aspergillus flavus | 2000 | 1000 | |

| Fusarium oxysporum | 2000 | 1000 | |

| Aspergillus niger | 2000 | 1000 |

Other research confirms that the carbamate motif is a key structural feature in the development of fungicidal compounds, valued for its chemical stability and rapid degradation in the environment, which reduces residue problems. epa.gov

Insecticidal and Pesticidal Action

Carbamate compounds are widely known for their use as pesticides, particularly as insecticides. nih.govnih.gov They represent a major class of chemical pest control agents used in agriculture and public health to protect crops and control disease vectors. nih.govcancer.gov

The primary mechanism of action for carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. researchgate.netwikipedia.org AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, carbamates cause an accumulation of acetylcholine at the synapses, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect. researchgate.net

This inhibition is typically reversible. wikipedia.org Unlike organophosphates, which bind permanently to and block AChE, the carbamate residue is slowly released from the enzyme's active site. researchgate.net This allows the enzyme to eventually become active again, which generally makes carbamates less toxic to mammals compared to organophosphates. researchgate.net However, potent carbamates like aldicarb (B1662136) and carbofuran (B1668357) can still pose a significant risk to humans. wikipedia.org The development of resistance in insect populations to conventional carbamates has prompted ongoing research into new derivatives with enhanced activity. nih.gov

Acetylcholinesterase Inhibition Mechanisms

Carbamates, including this compound and its analogs, primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.govnih.gov Their mechanism of action is analogous to that of organophosphates, involving the inhibition of AChE, which leads to the accumulation of the neurotransmitter acetylcholine at synaptic junctions and subsequent disruption of normal nerve function. nih.govarsdcollege.ac.in

Carbamates function as substrates for AChE with very low turnover numbers, meaning they bind to the enzyme's active site but are released much more slowly than the natural substrate, acetylcholine. nih.govnih.gov This process involves the carbamylation of a serine hydroxyl group within the AChE active site, forming a carbamylated enzyme complex. mdpi.comresearchgate.net This complex is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it is not permanently bound. arsdcollege.ac.inmdpi.com The inhibition is therefore considered reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. nih.govwikipedia.org The rate of this reactivation is significantly slower than the rate of carbamylation, leading to a temporary but effective inactivation of the enzyme. mdpi.com

The key difference between carbamate and organophosphate insecticides lies in the stability of the enzyme-inhibitor complex. While organophosphates cause essentially irreversible phosphorylation of AChE, carbamates induce a reversible carbamylation. arsdcollege.ac.inwikipedia.org This reversibility contributes to a generally shorter duration of toxic effects compared to organophosphates. nih.gov

Structure-Activity Relationships for Insecticidal Activity

The insecticidal activity of carbamates is intricately linked to their chemical structure. nih.govnih.gov The effectiveness of these compounds as insecticides depends on several factors, including their structural similarity to the AChE active site, their lipid solubility, and their stability against detoxification by metabolic enzymes like multifunction oxidases. nih.gov

Key structural features that influence the insecticidal potency of carbamates include:

The Carbamate Group: The -O-CO-NH- linkage is a crucial pharmacophore for cholinesterase inhibition. researchgate.net

Substituents on the Nitrogen Atom: The nature of the groups attached to the carbamate nitrogen (R1 and R2 in the general formula R1R2NCOOR3) significantly affects the binding affinity to AChE. vt.edu For instance, N-methyl carbamates are a common class of insecticidal carbamates. researchgate.net

The Leaving Group (Aryl or Oxime Moiety): The portion of the molecule that is released after the carbamate group acylates the enzyme (the R3 group) also plays a critical role in determining the compound's activity. nih.gov Variations in this part of the structure can influence the compound's fit within the AChE active site and its electronic properties. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to systematically analyze the impact of these structural features on the AChE inhibitory activity of carbamates. researchgate.net These studies help in designing more potent and selective insecticides.

Development of N-Chloroacetyl Derivatives as Residual Insecticides

N-chloroacetyl derivatives of carbamates have been investigated for their potential as residual insecticides. Residual insecticides are compounds that remain effective for an extended period after application, providing long-lasting pest control. wikipedia.org The incorporation of a chloroacetyl group (-COCH2Cl) into the carbamate structure can modify the compound's chemical and physical properties, potentially enhancing its persistence in the environment and on treated surfaces.

Research in this area focuses on synthesizing and evaluating various N-chloroacetyl carbamate derivatives to identify compounds with a favorable balance of insecticidal activity and residual effectiveness. The stability of these compounds to environmental factors such as sunlight (photodecomposition) is a crucial aspect of their development as residual agents. acs.org The goal is to create insecticides that provide prolonged protection against insect pests, which is particularly important in public health for controlling disease vectors like mosquitoes and in agriculture for crop protection. vt.edu

Enzyme Inhibition Studies Beyond Acetylcholinesterase

While the primary target of carbamate insecticides is AChE, research has shown that some carbamate derivatives can inhibit other enzymes as well. These off-target interactions can contribute to the broader biological activity profile of these compounds. nih.gov

For example, certain carbamate derivatives have been found to inhibit butyrylcholinesterase (BChE), an enzyme that is structurally similar to AChE and is also involved in the hydrolysis of choline (B1196258) esters. mdpi.comnih.gov Some compounds exhibit selective inhibition of BChE over AChE. mdpi.com

Furthermore, studies have explored the inhibitory effects of carbamate derivatives on other enzyme systems. For instance, some carbamates have been investigated as inhibitors of enzymes like:

Biotin Carboxylase: A component of the acetyl-CoA carboxylase complex, which is essential for fatty acid synthesis in bacteria. nih.gov

Pim Kinases: A family of serine/threonine kinases involved in cell cycle progression and apoptosis. researchgate.net

Monoacylglycerol Lipase (MAGL): An enzyme involved in the endocannabinoid system. nih.gov

These studies highlight the potential for carbamate-based structures to be developed as inhibitors for a variety of enzymatic targets beyond AChE, with potential applications in areas such as antibacterial and anticancer therapies. researchgate.netjocpr.com

Modulation of Biological Activity through Substituent Variation

The biological activity of carbamates can be significantly modulated by varying the substituents on the carbamate molecule. nih.govacs.org This principle is a cornerstone of drug design and the development of new pesticides. By strategically modifying the chemical structure, it is possible to enhance potency, alter target selectivity, and improve pharmacokinetic properties. nih.gov

Key aspects of substituent variation include:

Altering Lipophilicity: The introduction of different alkyl or aryl groups can change the compound's solubility in lipids, which affects its ability to cross cell membranes and reach its target. mdpi.com For example, increasing the length of an alkyl chain can increase lipophilicity and, in some cases, biological activity. mdpi.com

Modifying Electronic Effects: The addition of electron-donating or electron-withdrawing groups can influence the reactivity of the carbamate group and its interaction with the target enzyme. nih.govmdpi.com

Introducing Steric Bulk: The size and shape of substituents can affect how well the molecule fits into the active site of an enzyme. mdpi.com In some cases, increased bulk can enhance binding, while in others it can cause steric hindrance and reduce activity. nih.gov

Creating Hybrid Molecules: Combining the carbamate pharmacophore with other biologically active scaffolds can lead to compounds with novel or enhanced activities. nih.govnih.gov

These modifications allow for the fine-tuning of the biological properties of carbamate derivatives, leading to the development of compounds with improved efficacy and safety profiles for various applications, including as insecticides and therapeutic agents. nih.govacs.org

Pharmacological Profile and In Vivo Studies of Related Carbamates

The pharmacological profile of carbamate derivatives has been extensively studied in vivo to understand their effects on living organisms. nih.gov These studies are crucial for assessing the potential therapeutic applications and the risks associated with these compounds.

Anticonvulsant Activity: Certain carbamate derivatives have shown potent anticonvulsant effects in animal models. unifi.it For example, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) and its analogs have been evaluated in the maximal electroshock (MES) test in rats, a standard model for screening anticonvulsant drugs. unifi.it

Neuroprotective Effects: Some carbamate derivatives have been investigated for their neuroprotective properties, such as the ability to protect cells from oxidative stress-induced apoptosis. nih.gov

Anti-inflammatory Activity: In vivo studies have also demonstrated the anti-inflammatory potential of certain carbamates. For instance, some derivatives have been shown to reduce the levels of pro-inflammatory cytokines in cellular models of inflammation. nih.gov

Anthelmintic Properties: Carbamate derivatives like mebendazole (B1676124) have been used as broad-spectrum anthelmintics to treat parasitic worm infections. acs.orgnih.gov Their mechanism of action in this context involves binding to tubulin and disrupting microtubule synthesis in the parasite's cells. nih.gov

In vivo studies also provide critical information on the pharmacokinetic properties of carbamates, including their absorption, distribution, metabolism, and excretion. For example, the metabolism of ethyl carbamate itself has been shown to be inhibited by ethanol (B145695) in mice. doi.org Understanding these pharmacokinetic and pharmacodynamic relationships is essential for the development of safe and effective carbamate-based drugs and pesticides.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods are used to determine the optimized molecular geometry and electronic structure. aimspress.com Key outputs from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. rsc.orgyoutube.com The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. aimspress.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates higher stability and lower chemical reactivity. researchgate.net

Table 1: Hypothetical Quantum Chemical Parameters for Ethyl (chloroacetyl)carbamate

| Parameter | Description | Hypothetical Value | Reference for Concept |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV | rsc.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | rsc.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 6.3 eV | aimspress.comresearchgate.net |

| Ionization Potential (I) | Approximated as -EHOMO | 7.5 eV | physchemres.org |

| Electron Affinity (A) | Approximated as -ELUMO | 1.2 eV | physchemres.org |

| Global Hardness (η) | (I - A) / 2; resistance to charge transfer | 3.15 eV | rsc.orgresearchgate.net |

| Global Softness (S) | 1 / (2η); measure of reactivity | 0.159 eV-1 | rsc.orgresearchgate.net |

| Electronegativity (χ) | (I + A) / 2; power to attract electrons | 4.35 eV | physchemres.org |

Note: This table is for illustrative purposes to show the types of data generated from DFT calculations and is not based on actual experimental or calculated results for this compound.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme. nih.govnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. researchgate.net A more negative binding energy indicates a more favorable and stable interaction. nih.gov

For this compound, docking studies could be performed against various enzymes, such as serine hydrolases, which are known to be targeted by carbamates. nih.gov The carbamate (B1207046) group can act as a pseudo-irreversible inhibitor by forming a covalent bond with a catalytic serine residue in the enzyme's active site. nih.govnih.gov Docking simulations would help to:

Identify potential protein targets.

Predict the binding pose and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site residues. nih.govresearchgate.net

Estimate the binding affinity (e.g., in kcal/mol) to rank potential targets.

Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Target Protein | Putative Function | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference for Concept |

| Acetylcholinesterase (AChE) | Neurotransmitter hydrolysis | -7.8 | Ser203, His447, Trp86 | nih.govepa.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Endocannabinoid metabolism | -8.2 | Ser241, Ser217, Ile238 | nih.gov |

| A Generic Protease | Protein cleavage | -6.5 | Ser195, His57, Asp102 | acs.org |

Note: This table is hypothetical and for illustrative purposes only. The values and residues are not based on actual experimental data for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a more dynamic and realistic view of the interactions between a ligand and its protein target compared to the static picture offered by molecular docking. nih.govnih.gov Following docking, an MD simulation can be run to observe the behavior of the protein-ligand complex over time in a simulated physiological environment, including solvent molecules and ions. dntb.gov.uayoutube.com

These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and conformational changes of the complex. nih.govdntb.gov.ua Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD over the simulation time suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.

Interaction Energy Analysis: To confirm the persistence of key interactions, like hydrogen bonds, observed in the docking pose. nih.gov

For a complex of this compound and a target enzyme, an MD simulation could validate the stability of the docked pose and reveal dynamic conformational adjustments that might be crucial for its inhibitory activity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov By systematically modifying different parts of a molecule and observing the resulting changes in activity, researchers can build models that predict the potency of new derivatives. nih.gov This approach saves resources by prioritizing the synthesis of compounds with the highest predicted efficacy. epa.gov

For this compound, SAR studies could explore how modifications to the ethyl group or the chloroacetyl moiety affect its activity against a specific target. For example, replacing the chloroacetyl group with other functionalities could modulate its reactivity and potency. Studies on other carbamates have shown that the nature of the substituents on the carbamate group significantly influences biological activity and stability. acs.orgnih.govresearchgate.net Incorporating a chloroacetyl moiety has been shown in some cases to significantly increase the potency of compounds. nih.gov

Table 3: Hypothetical Structure-Activity Relationship for this compound Analogs

| Base Structure | Modification (R) | Predicted Change in Activity | Rationale (Hypothetical) | Reference for Concept |

| R-C(=O)NHC(=O)OEt | -CH2Cl (Original) | Baseline | The chloroacetyl group is a potent electrophile. | nih.gov |

| R-C(=O)NHC(=O)OEt | -CH3 | Decreased | Reduced electrophilicity compared to the chloroacetyl group. | nih.gov |

| R-C(=O)NHC(=O)OEt | -CF3 | Increased | Trifluoromethyl group is a strong electron-withdrawing group, increasing reactivity. | nih.gov |

| R-C(=O)NHC(=O)OEt | -H | Significantly Decreased | Loss of the reactive acyl group. | nih.gov |

| ClC(=O)NHC(=O)O-R' | -CH2CH3 (Original) | Baseline | The ethyl ester provides a balance of properties. | nih.gov |

| ClC(=O)NHC(=O)O-R' | -CH(CH3)2 | Modified | Increased steric bulk may affect binding site fit. | nih.gov |

Note: This table is for illustrative purposes to demonstrate SAR principles and is not based on experimental data.

Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are dictated by its functional groups: the ethyl ester, the carbamate linkage, and the chloroacetyl group. acs.orgacs.org

Reactivity: The primary site of reactivity is the chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is central to its potential mechanism of action as a covalent inhibitor of enzymes. nih.gov Quantum chemical calculations, such as HOMO-LUMO analysis, can quantify this reactivity. researchgate.net

Stability: The carbamate group itself possesses significant chemical stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group, creating a hybrid amide-ester structure. acs.orgnih.gov However, the stability of carbamates can be influenced by pH and the nature of their substituents. researchgate.net While generally stable, carbamates can undergo hydrolysis, especially under basic conditions or enzymatic catalysis. nih.govresearchgate.net The stability of the N-acyl carbamate linkage in this compound is a key factor in its shelf-life and behavior in biological systems. acs.org Studies on similar compounds show that the electrophilicity of the carbamate, influenced by its substituents, is directly related to its hydrolytic stability. nih.gov

Environmental Research and Ecological Impact of Carbamate Compounds

Environmental Fate and Distribution (Leaching, Adsorption, Run-off, Volatilization, Degradation)

The environmental fate of carbamate (B1207046) pesticides is governed by a combination of physical, chemical, and biological processes. epa.gov These compounds vary in their persistence, but generally, they are considered less persistent in the environment than older classes of pesticides like organochlorines. ontosight.airesearchgate.net Their distribution through leaching, adsorption, run-off, and volatilization is dependent on both the specific chemical's properties and the characteristics of the surrounding environment. epa.govmdpi.com

Leaching, Adsorption, and Run-off: The mobility of carbamates in soil, which influences their potential to leach into groundwater, is highly variable. delaware.gov Factors such as soil type, organic matter content, and pH play a crucial role. mdpi.com For instance, carbofuran's sorption in soil has been related to organic matter and montmorillonite (B579905) content. mdpi.com Some carbamates can be mobile and leach into groundwater, posing a contamination risk. delaware.gov Run-off from treated agricultural fields is a primary route by which these pesticides enter aquatic ecosystems. researchgate.net The amount of run-off is influenced by factors like rainfall intensity shortly after application. researchgate.net

Volatilization: Volatilization from soil or plant surfaces can be a dissipation pathway for some carbamate herbicides, although this is often limited by their strong adsorption to certain soil types. epa.gov

Degradation: Carbamates break down in the environment through several mechanisms, with hydrolysis and microbial degradation being the most significant. frontiersin.orgepa.govresearchgate.net

Hydrolysis: The ester linkage in carbamates is susceptible to hydrolysis, which is a primary degradation pathway. researchgate.net This process is often pH-dependent, with degradation rates increasing under alkaline conditions. researchgate.net

Biodegradation: Soil microorganisms are capable of metabolizing carbamates, using them as a source of carbon and nitrogen. frontiersin.orgresearchgate.netnih.gov The first step in microbial degradation is typically the hydrolysis of the carbamate ester or amide bond. frontiersin.org The rate of biodegradation is influenced by soil moisture, temperature, pH, and organic matter content, with conditions that favor microbial activity generally accelerating degradation. epa.govresearchgate.net

Photodegradation: Light absorption can contribute to the decomposition of some carbamates in aqueous environments, reducing the likelihood of long-term contamination. epa.gov

The persistence of these compounds, often measured by their half-life, can vary from weeks to months depending on the specific agent and environmental conditions. delaware.govresearchgate.net

Table 1: Factors Influencing the Environmental Fate of Carbamate Pesticides

| Factor | Influence on Environmental Fate | Key Findings | References |

| Soil Type & Composition | Affects adsorption and leaching. Higher organic matter and certain clay minerals increase retention. | Carbaryl sorption is linked to organic matter, illite, and goethite. Carbofuran (B1668357) retention is associated with montmorillonite. | mdpi.com |

| pH | Influences chemical hydrolysis and microbial activity. | Degradation of some carbamates is faster at higher pH levels (e.g., pH 10). Lower pH can enhance retention for some compounds. | mdpi.comresearchgate.net |

| Moisture | Affects microbial degradation and hydrolysis rates. | Increased moisture levels generally lead to faster degradation rates. | researchgate.net |

| Microbial Activity | Primary driver of biodegradation. | Soil bacteria and fungi can hydrolyze and metabolize carbamates, breaking them down into simpler compounds. | frontiersin.orgnih.gov |

| Temperature & Light | Influences degradation rates. | Higher temperatures can increase microbial activity and hydrolysis. Photodegradation can occur in aqueous systems. | epa.gov |

Impact on Non-Target Organisms and Ecosystems

While effective as pesticides, carbamates can have adverse effects on non-target organisms, leading to ecological disturbances. frontiersin.orgontosight.ai Their primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is critical for nerve function in both insects and vertebrates. researchgate.netnih.gov

Soil Organisms: Carbamates can be toxic to beneficial soil organisms, including earthworms and various microorganisms. epa.govnih.gov Studies have shown that the application of carbamates can initially decrease populations of fungi and actinomycetes, while the effect on bacteria can vary with the application dose. nih.gov Although a significant reduction in earthworm populations can occur after application, numbers may recover as the compounds degrade. epa.gov

Aquatic Ecosystems: Due to run-off from agricultural land, aquatic environments are particularly vulnerable to carbamate contamination. researchgate.net These compounds are toxic to aquatic animals, including fish and invertebrates like Daphnia magna. researchgate.net The toxicity can manifest as mortality or chronic effects on survival, growth, and reproduction, potentially leading to imbalances in the aquatic food web. researchgate.net For example, carbofuran is known to be extremely toxic to aquatic animals. researchgate.net

Wildlife: While the toxicity of carbamates to wildlife is generally considered low, some exceptions exist, and the impact must be evaluated for individual compounds. epa.gov Birds and other animals can be exposed through contaminated food or water sources. frontiersin.org

The inhibition of AChE by carbamates is typically reversible, which makes them generally less hazardous than organophosphates, whose inhibition is often irreversible. epa.govnih.gov However, their potential to harm non-target species necessitates careful management. ontosight.ai

Table 2: Summary of Ecological Impacts of Carbamate Pesticides on Non-Target Organisms

| Organism Group | Primary Impact | Example Compounds | References |

| Soil Microorganisms | Can cause initial decreases in fungi and actinomycetes populations. Bacterial populations may be inhibited or stimulated depending on the dose. | Oxamyl, Carbofuran | nih.gov |

| Earthworms | Can cause significant reductions in populations shortly after application, though recovery is possible. | General carbamates | epa.gov |

| Aquatic Invertebrates | High acute toxicity, affecting survival and reproduction. | Carbofuran, Bendiocarb | researchgate.netnih.gov |

| Fish | Acute and chronic toxicity, leading to mortality, reduced growth, and behavioral changes. | Carbofuran, Methiocarb | researchgate.netmdpi.com |

| Birds | Can be affected by consuming contaminated food or water, though toxicity varies by compound. | Phenmedipham, Methiocarb | frontiersin.orgresearchgate.net |

Environmental Monitoring and Risk Mitigation Strategies

Given the potential for environmental contamination and ecological harm, monitoring for the presence of carbamates and implementing strategies to mitigate risk are essential components of their responsible use. ontosight.aiepa.gov

Environmental Monitoring: Regulatory bodies and researchers monitor food, water, and soil to detect the presence of carbamate residues. epa.gov Advanced analytical methods are employed for this purpose, including:

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (MS), HPLC is a common and effective technique for separating and quantifying carbamate pesticides in various environmental samples. nih.gov

Gas Chromatography (GC): GC, also frequently paired with MS, is another standard method used for the analysis of carbamates. nih.gov

These methods allow for the detection of pesticides at very low concentrations, often in the range of 0.001-0.010 mg/kg. nih.gov

Risk Mitigation Strategies: Several strategies can be employed to minimize the environmental risks associated with carbamate pesticides. ontosight.ai

Adherence to Regulations: Regulatory agencies like the U.S. Environmental Protection Agency (EPA) conduct cumulative risk assessments for classes of pesticides like N-methyl carbamates and may establish mitigation measures to reduce exposure. epa.govepa.gov

Proper Application: Following recommended application rates and methods is crucial to prevent overuse and minimize drift to non-target areas. ontosight.ai

Buffer Zones: Establishing buffer zones around water bodies can help reduce the amount of pesticide entering aquatic systems via run-off.

Promoting Degradation: Agricultural practices that enhance soil organic matter can increase microbial populations and activity, thereby accelerating the biodegradation of pesticides. researchgate.net

Bioremediation: Research has explored the use of specific microbial strains or co-cultures to decontaminate soil historically contaminated with certain herbicides, such as chlorimuron-ethyl. nih.gov This approach offers an environmentally friendly method for cleaning up residues. nih.gov

Careful management, regulation, and adherence to safety protocols are paramount to harnessing the benefits of carbamate pesticides while protecting environmental and human health. ontosight.ai

Conclusion and Future Research Perspectives

Current Gaps in Understanding of Ethyl (chloroacetyl)carbamate

Despite its utility as a chemical intermediate, significant gaps remain in the comprehensive understanding of this compound. A primary area requiring further investigation is its detailed metabolic fate and the toxicological profile of its metabolites. While the general toxicity of carbamates has been studied, specific data on the long-term environmental and health impacts of this compound and its degradation products are scarce. mmsl.cznih.gov The mechanisms underlying its potential carcinogenicity, as suggested for the broader class of carbamates, are not fully elucidated for this specific compound. nih.gov Furthermore, there is a lack of extensive research into its bioaccumulation potential in various ecosystems and its effects on non-target organisms. who.intresearchgate.net A deeper understanding of its atmospheric and aquatic photodegradation pathways and the resulting byproducts is also needed to fully assess its environmental risk profile. researchgate.net

Emerging Synthetic Strategies and Methodological Advancements

Recent advancements in chemical synthesis are paving the way for more efficient and sustainable methods for producing this compound and its derivatives. Traditional methods often involve hazardous reagents like phosgene (B1210022). google.com Emerging strategies focus on "green chemistry" principles, such as the use of less toxic starting materials and catalysts. mdpi.com For instance, research into halogen-free carbamate (B1207046) synthesis using carbon dioxide as a C1 source presents a more environmentally benign alternative. nih.govtaylorandfrancis.com The development of novel catalytic systems, including the use of deep eutectic solvents, is being explored to improve reaction yields and reduce waste. mdpi.com Additionally, new methodologies for creating derivatives focus on enhancing the efficiency of coupling reactions and simplifying purification processes. nih.gov These advancements are crucial for making the production and use of this compound more economical and environmentally friendly.

Prospects in Drug Discovery and Agrochemical Development

The unique chemical structure of this compound makes it a valuable scaffold for the development of new therapeutic agents and agrochemicals. ontosight.ai The carbamate group is a key structural motif in many approved drugs, valued for its chemical stability and ability to mimic peptide bonds. nih.govresearchgate.net The chloroacetyl group provides a reactive site for further molecular modifications, allowing for the synthesis of a diverse library of derivatives.

In drug discovery, derivatives of this compound are being investigated for a range of biological activities. For example, some carbamate derivatives have shown potential as anticancer agents by interfering with cellular processes like mitosis. nih.gov The ability to functionalize the molecule opens possibilities for creating targeted therapies and prodrugs with improved pharmacokinetic properties. nih.gov

In the agrochemical sector, the compound serves as an intermediate in the synthesis of novel pesticides and herbicides. ontosight.ai Research is focused on developing derivatives with high efficacy against specific pests or weeds while exhibiting lower toxicity to non-target species and the environment. The goal is to create more selective and biodegradable agrochemicals to support sustainable agriculture.

Continued Research on Environmental Implications and Sustainability

Future research must prioritize a thorough evaluation of the environmental footprint of this compound. This includes comprehensive studies on its persistence, mobility, and degradation in soil and aquatic environments. mmsl.czwho.int While carbamates are generally considered to have a more rapid breakdown than older classes of pesticides like organochlorines, the specific half-life and breakdown products of this compound under various environmental conditions need to be determined. who.intresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl N-(2-chloroacetyl)carbamate | PubChem nih.gov |

| Molecular Formula | C5H8ClNO3 | PubChem nih.gov |

| Molecular Weight | 165.57 g/mol | PubChem nih.gov |

| CAS Number | 6092-47-3 | PubChem nih.gov |

| SMILES | CCOC(=O)NC(=O)CCl | PubChem nih.gov |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Ethyl Carbamate in food matrices, and how do extraction protocols vary across sample types?

- Methodology : Ethyl Carbamate (EC) detection typically involves gas chromatography (GC) paired with mass spectrometry (MS) or nitrogen-phosphorus detection (NPD) . For alcoholic beverages, sample preparation includes dichloromethane extraction, cleanup via Extrelut columns, and GC-MS analysis using polar columns like DB-WAX or Stabilwax, achieving detection limits as low as 0.5 µg/L . Blood samples require alkaline hydrolysis followed by titration with sodium thiosulfate . Internal standards (e.g., [13C,15N]-EC) improve accuracy in complex matrices like soya sauce .

Q. How does Ethyl Carbamate form in fermented beverages, and what factors influence its concentration?

- Formation Pathways : EC arises from urea-ethanol reactions or cyanate-ethanol interactions, particularly in stone-fruit spirits with high cyanide content . Yeast metabolism releases urea during fermentation, which reacts with ethanol under heat, increasing EC exponentially . Factors like pH, storage temperature, and precursor concentrations (e.g., citrulline in wine) critically influence EC levels . Mitigation strategies include urease treatment to degrade urea preemptively .

Advanced Research Questions

Q. How do metabolic interactions between Ethyl Carbamate and ethanol affect its carcinogenic potential, and what experimental models validate these effects?

- Mechanistic Insights : EC is metabolized by CYP2E1 into genotoxic vinyl carbamate. Ethanol competitively inhibits CYP2E1, delaying EC clearance but inducing enzyme overexpression during chronic exposure, potentially amplifying carcinogenicity in murine models . Studies using in vitro hepatic microsomes and knockout mice (CYP2E1-null) demonstrate ethanol’s dual role in EC toxicity .

Q. What novel extraction techniques (e.g., SPME) improve the sensitivity and efficiency of Ethyl Carbamate detection in complex samples?

- Advanced Methods : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS reduces solvent use and enhances sensitivity (LOD: 20 µg/L) in spirits and wine . Fourier-transform infrared spectroscopy (FTIR) with partial least squares regression enables rapid, non-destructive EC screening in stone-fruit spirits, validated against GC-MS reference methods .

Q. How can conflicting data on Ethyl Carbamate’s carcinogenicity be resolved, particularly regarding dose-response relationships and species-specific effects?

- Data Reconciliation : Discrepancies arise from interspecies metabolic differences (e.g., higher CYP2E1 activity in mice vs. humans) and exposure matrices. Dose-response studies using physiologically based pharmacokinetic (PBPK) modeling and in vitro genotoxicity assays (e.g., Comet assay) help reconcile findings . Meta-analyses of epidemiological data (e.g., alcohol-associated cancers) further contextualize EC risks .

Methodological Considerations

- Sample Preparation : Use dichloromethane or ethyl acetate for lipid-rich matrices; salting-out with potassium carbonate improves recovery in spirits .

- Column Selection : Polar capillary columns (e.g., DB-WAX) optimize EC separation from co-eluting compounds .

- Validation : Include matrix-matched calibration and spike-recovery tests (70–120% acceptable range) to address matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.